4-Methoxybenzenediazonium tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Methoxybenzenediazonium tetrafluoroborate involves the use of diazonium salts that can undergo a series of transformations. For instance, the reagent 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate was synthesized and explored for its versatility in forming SF5-bearing compounds through reactions like Heck–Matsuda, Sonogashira, and Suzuki coupling, among others (Okazaki et al., 2014).
Molecular Structure Analysis
The molecular structure of diazonium compounds reveals a planarity, despite potential steric hindrances. This characteristic was demonstrated in the study of 2-dimethylaminobenzenediazonium tetrafluoroborate, where the cation maintained near-planarity due to in-plane angular distortions that minimize the steric interaction between ortho groups (Wallis & Dunitz, 1984).
Chemical Reactions and Properties
4-Methoxybenzenediazonium tetrafluoroborate participates in various chemical reactions, demonstrating its versatility. Radical-mediated alkoxypolyhaloalkylation of styrenes with polyhaloalkanes and alcohols is one such reaction, enabled by 4-Methoxybenzenediazonium tetrafluoroborate as a radical initiator, showcasing its utility in the late-stage functionalization of complex molecules (Liang et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of 4-Methoxybenzenediazonium tetrafluoroborate derivatives focus on their solubility, stability, and interaction with different solvents. For example, the study of the solvolysis of o-methylbenzenediazonium tetrafluoroborate in acidic methanol-water mixtures provides insights into the reaction kinetics and mechanism, highlighting the influence of solvent composition on the rate and selectivity of dediazoniation reactions (Pazo-Llorente et al., 1999).
Chemical Properties Analysis
The chemical behavior of 4-Methoxybenzenediazonium tetrafluoroborate and its derivatives is characterized by a range of reactions, including azo coupling, which is influenced by the presence of electron-donating substituents such as hydroxy or methoxy groups. This reactivity pattern is essential for synthesizing diverse aromatic compounds and understanding the electronic effects on azo coupling reactions (Micheletti et al., 2017).
Scientific Research Applications
-
Study of Synthetic DOPA-melanin and its Precursors
- Summary of Application : 4-Methoxybenzenediazonium tetrafluoroborate has been used in the study of synthetic DOPA-melanin and its precursors .
- Methods of Application : The interaction of 4-Methoxybenzenediazonium tetrafluoroborate with synthetic DOPA-melanin and its precursors has been studied using EPR spectroscopy and spin-trapping technique .
-
Preparation of Azo Coupled Cyclic β-enaminones
- Radical-mediated Alkoxypolyhaloalkylation of Styrenes
- Summary of Application : 4-Methoxybenzenediazonium tetrafluoroborate has been used in a new radical-mediated alkoxypolyhaloalkylation of styrenes with polychloroalkanes and alcohols .
- Methods of Application : This process involves the use of 4-Methoxybenzenediazonium tetrafluoroborate as a radical initiator for the transformation . The specific methods of application or experimental procedures are not provided in the sources.
- Results or Outcomes : This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives .
- Facile Synthesis of Complex Polyhaloalkanes
- Summary of Application : 4-Methoxybenzenediazonium tetrafluoroborate has been used in a new radical-mediated alkoxypolyhaloalkylation of styrenes with polychloroalkanes and alcohols for the facile synthesis of complex polyhaloalkanes .
- Methods of Application : This process involves the use of 4-Methoxybenzenediazonium tetrafluoroborate as a radical initiator for the transformation . The specific methods of application or experimental procedures are not provided in the sources.
- Results or Outcomes : This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives .
Safety And Hazards
Future Directions
4-Methoxybenzenediazonium tetrafluoroborate has been used in the preparation of azo coupled cyclic β-enaminones . This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives . This suggests potential future directions in the synthesis of complex molecules.
properties
IUPAC Name |
4-methoxybenzenediazonium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGWNWAFXUPZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1513880-67-5 | |
Record name | Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70196646 | |
Record name | 4-Methoxybenzenediazoniumfluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzenediazonium tetrafluoroborate | |
CAS RN |
459-64-3 | |
Record name | 4-Methoxybenzenediazonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzenediazoniumfluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzenediazoniumfluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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